(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a fluorinated Fmoc-protected amino acid derivative. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The 2,4,5-trifluorophenyl substituent on the butanoic acid backbone introduces significant lipophilicity and electronic effects, which can influence peptide conformation, solubility, and biological interactions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSFHXFCVESHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. The presence of the trifluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
| Component | Description |
|---|---|
| Fluorenyl Group | Provides structural stability and potential for hydrophobic interactions |
| Methoxycarbonyl Group | Used for protecting amino functionality in synthetic applications |
| Trifluorophenyl Group | Enhances lipophilicity and may increase biological activity |
The mechanism by which (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its unique structural components. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the trifluorophenyl group could enhance binding affinity through electronic effects.
Antimicrobial Activity
Research indicates that compounds containing fluorenyl structures often exhibit antimicrobial properties. A related study demonstrated that derivatives of fluorenone showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The electron-withdrawing nature of the trifluorophenyl group could enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Anticancer Activity
Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation. For instance, fluorenone derivatives have been shown to act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells . The introduction of substituents like the trifluorophenyl moiety may modulate these effects further.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various fluorenone derivatives against five microbial strains. The results indicated that certain substitutions on the aryl moiety significantly influenced both the spectrum and intensity of inhibitory effects. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity against biofilm-forming bacteria .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid were tested for their ability to inhibit tumor growth in vitro. Results indicated that introducing linear alkyl groups improved antiproliferative activity compared to branched or bulky groups .
Research Findings Summary
The following table summarizes key findings from various studies related to the biological activity of compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron Effects: The 2,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to mono-fluorinated analogs .
- Steric Considerations : Bulky substituents like tert-butyl () or iodophenyl () may hinder peptide backbone flexibility or crystallization, respectively .
Computational Insights
Docking studies () suggest that fluorinated analogs share binding modes with co-crystallized ligands (e.g., raltegravir in HIV integrase inhibition), highlighting their utility in rational drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
